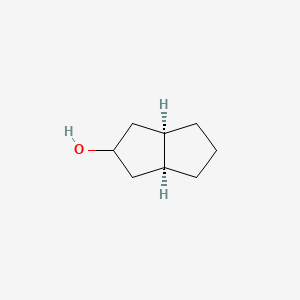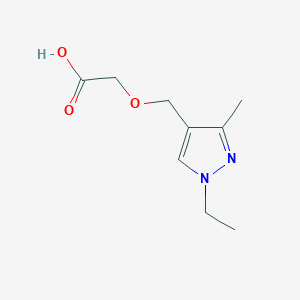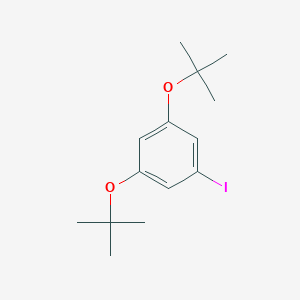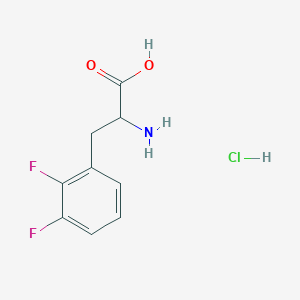
Rel-(2s,3aR,6aS)-octahydropentalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2s,3aR,6aS)-octahydropentalen-2-ol is a complex organic compound characterized by its unique octahydropentalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2s,3aR,6aS)-octahydropentalen-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the octahydropentalene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Rel-(2s,3aR,6aS)-octahydropentalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Rel-(2s,3aR,6aS)-octahydropentalen-2-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rel-(2s,3aR,6aS)-octahydropentalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules. This can lead to changes in the structure and function of the target, resulting in various biological effects .
Comparison with Similar Compounds
Rel-(2s,3aR,6aS)-octahydropentalen-2-ol can be compared with other similar compounds such as:
(2S,3aR,6aS)-2-methyl-4-oxo-octahydropentalene-2-carboxylic acid: Shares a similar core structure but differs in functional groups and reactivity.
3-(2-chlorophenyl)-N-[rel-(2s,3aR,6aS)-5-hydroxyoctahydropentalen-2-yl]-N-methylpropanamide: Another derivative with distinct chemical properties and applications.
[(2s,3aR,6aS)-2-(Aminomethyl)octahydro-2-pentalenyl]acetic acid: Used in molecular dynamics simulations and drug design.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-6-2-1-3-7(6)5-8/h6-9H,1-5H2/t6-,7+,8? |
InChI Key |
WYZPLRUPKAGJSE-DHBOJHSNSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@@H]2C1)O |
Canonical SMILES |
C1CC2CC(CC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)



![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)



![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)

![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)

